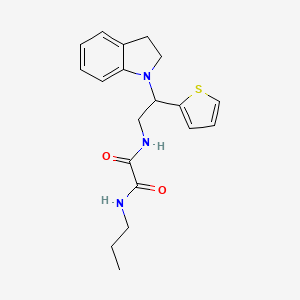

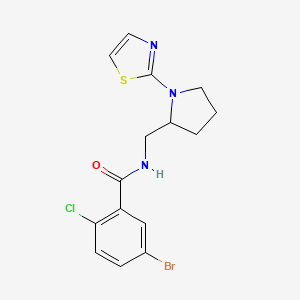

![molecular formula C16H14N2O4 B2591730 Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 331246-30-1](/img/structure/B2591730.png)

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also known as ODZ-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ-101 belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics and sedatives. However, ODZ-101 has unique properties that distinguish it from other benzodiazepines, making it a promising candidate for further research.

Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

- Catalytic Enantioselective aza-Reformatsky Reaction : Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate derivatives are synthesized through a catalytic enantioselective aza-Reformatsky reaction. This process uses cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, achieving excellent yields and high enantioselectivities with diaryl prolinol L4 as the chiral ligand. This method is significant for generating chiral β-amino esters while preserving optical purity (Munck et al., 2017).

- Enantioselective Alkylation with Et2Zn : The compound also undergoes enantioselective alkylation with diethyl zinc (Et2Zn) catalyzed by a (R)-VAPOL-Zn(II) complex, yielding chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents a novel example of enantioselective addition of Et2Zn to cyclic aldimines (Munck et al., 2017).

Asymmetric Alkynylation

- Asymmetric Alkynylation with Chiral Phosphoric Acids and Ag(I) Catalysts : Successful asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines is achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds. The process allows for subsequent transformations of the triple bond in the heterocyclic products (Ren, Wang, & Liu, 2014).

Novel Synthetic Approaches

- Synthesis of 11-Substituted Dibenzo[b,f][1,4]oxazepines : A novel protocol has been developed for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines. This method includes a carbamate intermediate generation, microwave-induced transformation, and a phosphorous oxychloride-induced cyclocondensation. It offers a practical application due to simple reactions and a wide substrate scope (Zaware & Ohlmeyer, 2014).

Photodegradation Studies

- Photodegradation of Urethane Model Systems : Ethyl N-phenyl-carbamate, a related compound, undergoes photodegradation yielding various products. This study on photo-oxidation products provides insights into the photoreactivity and stability of related carbamate compounds (Beachell & Chang, 1972).

Mécanisme D'action

Target of Action

Similar compounds have been found to selectively inhibit the dopamine d2 receptor .

Mode of Action

It can be inferred that, like other d2 receptor antagonists, it may interact with the d2 receptors, leading to changes in neurotransmission .

Biochemical Pathways

As a potential d2 receptor antagonist, it may influence dopamine-mediated pathways .

Result of Action

D2 receptor antagonists typically result in altered dopamine neurotransmission, which can have various effects depending on the specific physiological context .

Propriétés

IUPAC Name |

ethyl N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-2-21-16(20)17-10-7-8-13-11(9-10)15(19)18-12-5-3-4-6-14(12)22-13/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPVMUOKBFDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)